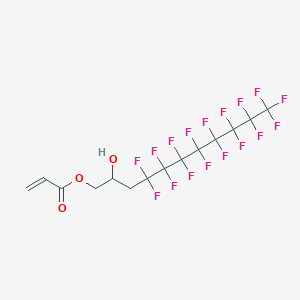

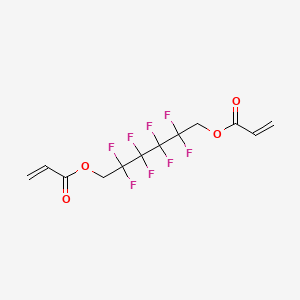

3-(Perfluorooctyl)-2-hydroxypropyl acrylate

Overview

Description

The compound of interest, 3-(Perfluorooctyl)-2-hydroxypropyl acrylate, is a fluorinated acrylate with potential applications in various fields due to its hydrophobic and oleophobic properties. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and properties are discussed, which can provide insights into the behavior and characteristics of similar acrylates.

Synthesis Analysis

The synthesis of related acrylate compounds involves the reaction of acryloyl chloride with other reagents. For instance, 3-Acetyl-4-hydroxyphenyl acrylate (AHPA) was synthesized by reacting acryloyl chloride with 2,5-dihydroxy acetophenone in the presence of triethylamine . Similarly, 2-hydroxyisopropyl acrylate was synthesized from acrylic acid and propylene by a ring-opening reaction . These methods suggest that the synthesis of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate could potentially be achieved through analogous reactions involving acryloyl chloride and a perfluorooctyl-containing alcohol in the presence of a base.

Molecular Structure Analysis

The molecular structure of poly(2-perfluorooctylethyl acrylate) was analyzed using infrared multiple-angle incidence resolution spectrometry (IR-MAIRS) and X-ray diffractometry (XRD) . These techniques revealed the orientation of molecules in thin films and provided insights into the structure-property relationships of the polymer. Although the specific molecular structure of 3-(Perfluorooctyl)-2-hydroxypropyl acrylate is not provided, similar analytical methods could be employed to study its molecular orientation and crystallinity.

Chemical Reactions Analysis

The chemical reactions of acrylate polymers often involve the formation of complexes with metals. For example, poly(AHPA) formed complexes with Cu(II) and Ni(II) ions, where the ligands coordinated through the oxygen atoms of the keto and phenolic groups . This indicates that acrylate polymers, including those with perfluorooctyl groups, may also form complexes with metal ions, which could affect their properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate polymers are influenced by their molecular structure. The polymer-metal complexes of poly(AHPA) exhibited higher thermal stability and glass transition temperatures than the polymer alone . The hydrophobically associating polyacrylamide synthesized in another study showed increased viscosity with concentration and had the ability to reduce interfacial tension between crude oil and water . These findings suggest that 3-(Perfluorooctyl)-2-hydroxypropyl acrylate could also display enhanced thermal properties and surface activity, making it suitable for applications such as coatings and enhanced oil recovery.

Scientific Research Applications

- Seeded semibatch emulsion polymerization with cyclodextrin. Results Summary: The coatings showed excellent corrosion protection in salt-spray tests, standing without damage for 1200 hours .

- Incorporation into hydrogels, micelles, and polymersomes. Results Summary: The polymers demonstrated the ability to respond to temperature changes, which is crucial for controlled drug release and other biomedical applications .

- Use of hyperbranched additives for enhanced properties. Results Summary: The adhesives maintained high lap shear strength and thermal stability, indicating superior performance .

- Use of microencapsulation techniques for sustained release of active components. Results Summary: Textiles treated with these finishes showed significant water repellency and durability .

- In situ tests in marine environments. Results Summary: The coatings effectively prevented biofouling and showed promising results in maintaining the integrity of marine structures .

- Use of functionalized hyperbranched modifiers. Results Summary: The automotive coatings exhibited improved performance with reduced environmental impact due to lower emissions of volatile organic compounds .

- A conventional seeded semibatch emulsion polymerization with cyclodextrin is used. Results Summary: The strategy producing core–shell particles with a polyPOA core yielded films with the best corrosion protection, enduring 1200 hours in salt-spray tests without damage .

- Hydrazine activated Cu(0) wire is used as a catalyst. Results Summary: The process achieved up to 93% monomer conversion with excellent control over the polymer’s molecular weight and distribution .

- Combination of UV and thermal curing methods to achieve dual-curing. Results Summary: The dual-curing systems provide process flexibility and superior material properties, useful in applications like shape memory polymers and holographic materials .

Future Directions

properties

IUPAC Name |

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F17O3/c1-2-6(33)34-4-5(32)3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h2,5,32H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEIFBGPFDVHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH(OH)CH2OC(O)CH=CH2, C14H9F17O3 | |

| Record name | 2-Propenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379975 | |

| Record name | 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |

CAS RN |

76962-34-0 | |

| Record name | 3-(Perfluorooctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)